molecular formula C9H9BrClNO2 B8097889 3-Bromo-2-chloro-L-phenylalanine

3-Bromo-2-chloro-L-phenylalanine

Cat. No.: B8097889
M. Wt: 278.53 g/mol
InChI Key: DVLUSRDTRABGCH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-L-phenylalanine is an organic compound that belongs to the class of amino acids It features a bromine and chlorine-substituted phenyl ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-L-phenylalanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-chlorobenzaldehyde and glycine.

    Formation of Schiff Base: The aldehyde group of 3-bromo-2-chlorobenzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

3-Bromo-2-chloro-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid
  • (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid
  • (2S)-2-amino-3-(3-iodo-2-chlorophenyl)propanoic acid

Uniqueness

3-Bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLUSRDTRABGCH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.